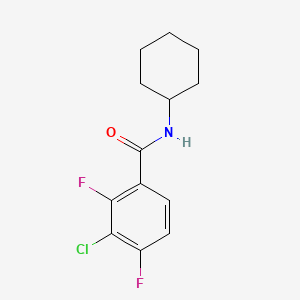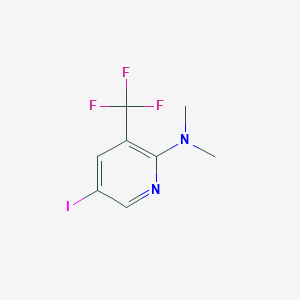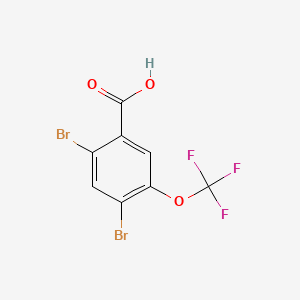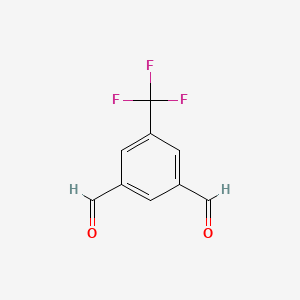
5-(Trifluoromethyl)isophthalaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Trifluoromethyl)isophthalaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to an isophthalaldehyde structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often require a base, such as cesium fluoride, to facilitate the formation of the trifluoromethyl group .
Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)isophthalaldehyde may utilize continuous flow chemistry techniques to enhance efficiency and scalability. This approach allows for precise control over reaction parameters and can lead to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Trifluoromethyl)isophthalaldehyde can undergo various chemical reactions, including:
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Strong bases or nucleophiles.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(Trifluoromethyl)isophthalaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 5-(Trifluoromethyl)isophthalaldehyde exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved efficacy in pharmaceutical applications . The aldehyde groups can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions .
Comparaison Avec Des Composés Similaires
Isophthalaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3,5-Bis(trifluoromethyl)benzaldehyde: Contains two trifluoromethyl groups, leading to increased electron-withdrawing effects and altered reactivity compared to 5-(Trifluoromethyl)isophthalaldehyde.
Uniqueness: this compound is unique due to the presence of a single trifluoromethyl group, which provides a balance between electron-withdrawing effects and reactivity. This makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H5F3O2 |
|---|---|
Poids moléculaire |
202.13 g/mol |
Nom IUPAC |
5-(trifluoromethyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H5F3O2/c10-9(11,12)8-2-6(4-13)1-7(3-8)5-14/h1-5H |
Clé InChI |
UZMRPBCAWFNNDP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C=O)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


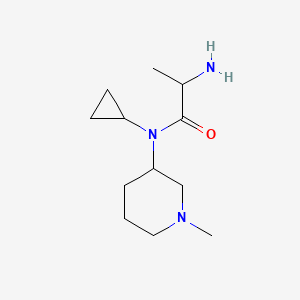
![2-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B14779554.png)


![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14779571.png)
![L-Leucine, N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-4-fluoro-, ethyl ester](/img/structure/B14779575.png)
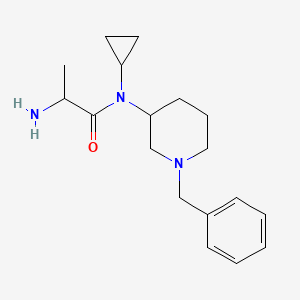
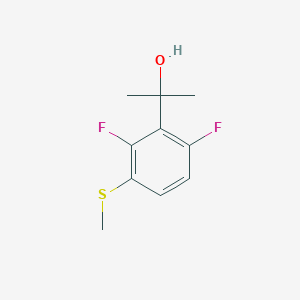

![(2,4'-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14779592.png)
![(13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14779593.png)
